![molecular formula C27H27N3O2S B12573740 N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide CAS No. 303162-81-4](/img/structure/B12573740.png)
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactionsSpecific reagents and conditions such as the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene have been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its complex structure.
Material Science: The compound could be explored for its electronic properties and used in the development of organic semiconductors or other advanced materials.
作用機序
The mechanism by which N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The thiazole and pyridine rings may play a crucial role in binding to these targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (Vitamin B6) are well-known for their biological significance.
Uniqueness
N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties not found in simpler thiazole or pyridine derivatives.
特性
CAS番号 |
303162-81-4 |
|---|---|
分子式 |
C27H27N3O2S |
分子量 |
457.6 g/mol |
IUPAC名 |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C27H27N3O2S/c1-4-25-30-26(20-7-5-6-18(2)16-20)27(33-25)21-14-15-28-23(17-21)29-24(31)13-10-19-8-11-22(32-3)12-9-19/h5-9,11-12,14-17H,4,10,13H2,1-3H3,(H,28,29,31) |
InChIキー |
CKUNYUGWEQFDJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CCC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
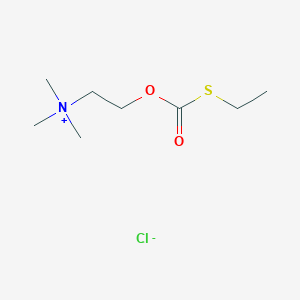
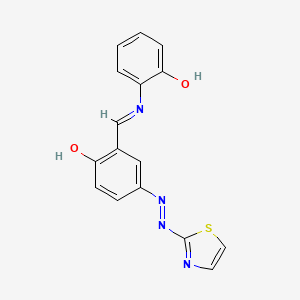
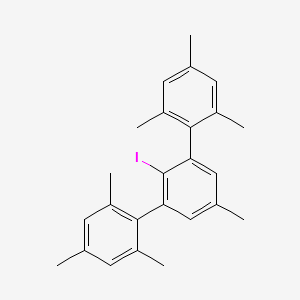
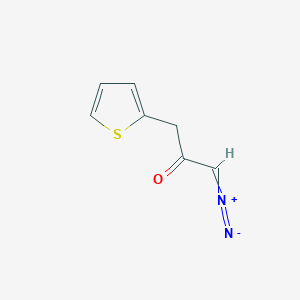
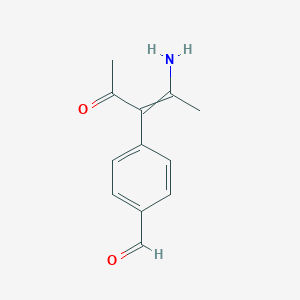
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

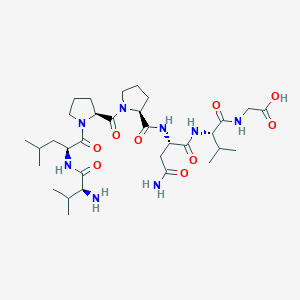
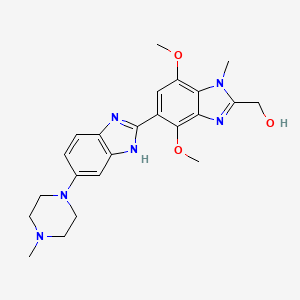


![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
